1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBUXCVCQBMPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol typically involves starting from readily available precursors. One efficient synthetic route begins with 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with TMSCF3 and a fluoride source . Another method involves the use of Bu3SnH to deoxygenate the dicarboxylate system, followed by decarboxylation to yield the desired compound . These methods are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, often involving radical intermediates. Common reagents used in these reactions include TMSCF3, Bu3SnH, and various oxidizing and reducing agents
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new synthetic pathways.
Biology
1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol's unique structure allows it to interact with enzymes and metabolic pathways. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates effective interactions with lipid membranes and proteins, potentially modulating enzyme activity and receptor binding.
Medicine
The compound is being explored as a pharmaceutical intermediate, particularly for drugs that require improved bioavailability and metabolic stability. Its potential applications include:
- Antimicrobial Activity: The compound exhibits strong antibacterial properties, making it a candidate for developing new antibiotics .
- Neuroprotective Effects: Preliminary studies suggest that modifications to similar compounds can inhibit monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders like Parkinson's disease.
Antimicrobial Applications
A patent describes the use of compounds similar to this compound in synthesizing quinolone derivatives with strong antibacterial activity. These derivatives demonstrated efficacy against various bacterial strains while maintaining high safety profiles .
Neuroprotective Mechanisms
Research focusing on the inhibition of MAO-B revealed that structural modifications of pyrrolidine derivatives could enhance their selectivity and potency against this enzyme. Compounds with trifluoromethyl substitutions showed promising results in increasing dopamine levels, potentially alleviating symptoms associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets through its trifluoromethyl and pyrrolidin-3-ol moieties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound is compared to structurally related pyrrolidin-3-ol derivatives (Table 1), focusing on substituent effects:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The trifluoromethyl group enhances metabolic stability relative to non-fluorinated analogs, a common feature in CNS-active drugs .
Conformational Rigidity :
- The cyclobutane ring imposes steric constraints, reducing rotational freedom compared to azetidine-based derivatives (e.g., 1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride). This rigidity may improve binding selectivity in enzyme-targeted therapies .
Solubility and Polarity: Amino-substituted analogs (e.g., 1-[4-Amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol) exhibit higher aqueous solubility due to the -NH₂ group, whereas the target compound’s cyclobutanecarbonyl group may reduce solubility in polar solvents .
Biological Activity
1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, with the chemical formula C10H14F3NO2 and CAS number 1389931-96-7, is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
The compound features a cyclobutane ring and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and biological interactions. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H14F3NO2 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
| InChI Key | InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating better interaction with lipid membranes and proteins. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
Studies suggest that derivatives of pyrrolidine compounds may exhibit antidepressant properties by acting on neurotransmitter systems. The unique structure of this compound positions it as a candidate for further exploration in this area .
Antinociceptive Activity
Preliminary studies indicate potential antinociceptive (pain-relieving) effects through modulation of pain pathways. This could be particularly relevant for conditions such as neuropathic pain .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar compounds, providing insights into their therapeutic potential:
- Study on Trifluoromethyl Compounds : Research highlighted the enhanced bioactivity of trifluoromethyl-substituted compounds in drug design, suggesting that the presence of this group can significantly affect pharmacokinetics and pharmacodynamics .
- Pyrrolidine Derivatives : A case study on pyrrolidine derivatives indicated their effectiveness as NK3 receptor antagonists, which are promising for treating depression and anxiety disorders . This suggests that this compound could have similar applications.
Applications in Scientific Research
The compound has several applications across different fields:
Chemistry
It serves as an intermediate in synthesizing more complex molecules, particularly those containing trifluoromethyl groups .
Biology
Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways, potentially leading to discoveries in drug metabolism .
Medicine
Ongoing research is exploring its potential as a pharmaceutical intermediate for developing drugs with improved bioavailability and metabolic stability .
Q & A
Q. What are the recommended synthetic routes for 1-cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : React a pyrrolidine precursor (e.g., 3-(trifluoromethyl)pyrrolidin-3-ol) with cyclobutanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acyl chloride) and temperature (slow addition at 0°C to minimize side reactions). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm cyclobutane and trifluoromethyl group integration. F NMR is essential for verifying CF chemical shifts .
- HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). Monitor for byproducts like unreacted pyrrolidine or acyl chloride derivatives .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Q. What safety precautions are required when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential irritancy (Xi hazard code) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the cyclobutanecarbonyl group .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine-3-ol position influence biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., GPCR assays). For example, the (S)-enantiomer may exhibit higher affinity due to spatial alignment with hydrophobic binding pockets .
Q. What strategies address low solubility in aqueous media during pharmacokinetic studies?
Methodological Answer:
Q. How can computational modeling predict metabolic pathways and potential toxicity?
Methodological Answer:
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
